2-(Difluoromethoxy)benzaldehyde oxime
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Overview
Description
2-(Difluoromethoxy)benzaldehyde oxime is an organic compound with the molecular formula C8H7F2NO2 It is a derivative of benzaldehyde, where the aldehyde group is substituted with an oxime group and a difluoromethoxy group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)benzaldehyde oxime typically involves the reaction of 2-(difluoromethoxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized for large-scale production, including precise control of temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)benzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzaldehyde oxime derivatives.
Scientific Research Applications
2-(Difluoromethoxy)benzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe in proteomics research.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)benzaldehyde oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their structure and function. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methoxy)benzaldehyde oxime
- 2-(Trifluoromethoxy)benzaldehyde oxime
- 2-(Chloromethoxy)benzaldehyde oxime
Uniqueness
2-(Difluoromethoxy)benzaldehyde oxime is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased stability and lipophilicity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H7F2NO2 |
---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
(NE)-N-[[2-(difluoromethoxy)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C8H7F2NO2/c9-8(10)13-7-4-2-1-3-6(7)5-11-12/h1-5,8,12H/b11-5+ |
InChI Key |
IUOZSTLMTBFGGX-VZUCSPMQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/O)OC(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)OC(F)F |
Origin of Product |
United States |
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